Product packaging for Sulfaloxic acid(Cat. No.:CAS No. 14376-16-0)

Sulfaloxic acid

Cat. No.: B089016
CAS No.: 14376-16-0
M. Wt: 393.4 g/mol
InChI Key: UPCBSVILVWKHIG-UHFFFAOYSA-N
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Description

Classification and Historical Significance within Sulfonamide Antibacterials

Sulfaloxic acid, also referred to as sulphaloxic acid, is a synthetic antimicrobial agent belonging to the sulfonamide group of drugs. ontosight.ai The development of sulfonamides in the 1930s marked a pivotal moment in medicine, representing the first class of effective systemic antibacterial agents. wikipedia.orgla.gov These compounds are structural analogues of para-aminobenzoic acid (PABA), a crucial component for bacterial folic acid synthesis. la.gov By competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase, which incorporates PABA into dihydrofolic acid, sulfonamides effectively halt bacterial growth and reproduction. la.govgoogle.com This bacteriostatic mechanism of action is a hallmark of the sulfonamide class, including this compound. ontosight.airxlist.com

The historical significance of sulfonamides lies in their groundbreaking impact on treating bacterial infections before the widespread availability of penicillin. wikipedia.org Their introduction dramatically reduced morbidity and mortality from a wide range of bacterial pathogens. Over the years, numerous derivatives of the original sulfanilamide (B372717) have been synthesized to enhance efficacy, broaden the spectrum of activity, and improve pharmacological properties. la.gov this compound is one such derivative, contributing to the extensive library of sulfonamides available for research and potential therapeutic use. google.com

Academic Importance of this compound in Antimicrobial Studies

The academic importance of this compound stems from its role as a representative sulfonamide in antimicrobial research. It is utilized in studies investigating the mechanisms of action of this drug class, the development of bacterial resistance, and the potential for synergistic effects with other antimicrobial agents. ontosight.aigoogle.com Research has shown that this compound is effective against a variety of gram-positive and gram-negative bacteria. ontosight.ai

A key area of academic interest is the challenge of antibiotic resistance. The emergence of bacterial strains resistant to sulfonamides, including this compound, has spurred research into understanding the genetic and biochemical bases of this resistance. ontosight.ai This includes mutations in the dihydropteroate synthetase enzyme that reduce its affinity for sulfonamides.

Furthermore, academic studies often explore the combination of sulfonamides like this compound with other drugs, such as trimethoprim (B1683648). Trimethoprim inhibits a subsequent step in the folic acid synthesis pathway, and the combination can result in a synergistic and bactericidal effect. rxlist.com The exploration of such combinations is a vital aspect of antimicrobial research, aiming to overcome resistance and enhance therapeutic efficacy.

Below is a data table summarizing key research findings related to the antimicrobial activity of this compound.

Research AreaKey Findings
Mechanism of Action Inhibits bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). ontosight.ai
Spectrum of Activity Effective against a range of gram-positive and gram-negative bacteria. ontosight.ai
Resistance The rise of antibiotic resistance has limited its use in some cases. ontosight.ai
Combination Therapy Often studied in combination with other antibiotics to enhance efficacy. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N3O7S B089016 Sulfaloxic acid CAS No. 14376-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(hydroxymethylcarbamoylsulfamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O7S/c20-9-17-16(24)19-27(25,26)11-7-5-10(6-8-11)18-14(21)12-3-1-2-4-13(12)15(22)23/h1-8,20H,9H2,(H,18,21)(H,22,23)(H2,17,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCBSVILVWKHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162537
Record name Sulfaloxic acid
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Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14376-16-0
Record name Sulfaloxic acid
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Record name Sulfaloxic acid [INN:BAN]
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Record name Sulfaloxic acid
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Record name Sulfaloxic acid
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Record name SULFALOXIC ACID
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Molecular Mechanisms of Action of Sulfaloxic Acid

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) in Folic Acid Biosynthesis

The primary molecular target of sulfaloxic acid is the enzyme dihydropteroate synthase (DHPS). frontiersin.orgnih.gov This enzyme plays a pivotal role in the bacterial folic acid synthesis pathway by catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. frontiersin.orgresearchgate.net Folic acid and its derivatives are essential precursors for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are fundamental for bacterial growth and replication. patsnap.comfiveable.me

This compound functions as a competitive inhibitor of DHPS. google.com Its chemical structure closely mimics that of PABA, the natural substrate for the enzyme. patsnap.com This structural similarity allows this compound to bind to the active site of DHPS, effectively blocking PABA from binding and thereby halting the production of dihydropteroate. patsnap.commdpi.com The inhibition of this critical step in the folic acid pathway leads to a depletion of the necessary precursors for DNA and protein synthesis, ultimately resulting in a bacteriostatic effect, where bacterial growth and multiplication are inhibited. google.com In some cases, at high concentrations, a bactericidal effect can be achieved. google.com

Furthermore, the interaction of sulfonamides like this compound with DHPS can also lead to the formation of a non-functional dihydropteroate analog. researchgate.netnih.gov This "dead-end" metabolic product can further disrupt the folic acid pathway. frontiersin.org

Table 1: Key Components in the Inhibition of Folic Acid Biosynthesis by this compound

ComponentRole
This compound A sulfonamide antibiotic that acts as a competitive inhibitor.
Dihydropteroate Synthase (DHPS) The bacterial enzyme targeted by this compound. frontiersin.orgnih.gov
Para-aminobenzoic acid (PABA) The natural substrate of DHPS, which this compound mimics. patsnap.com
Folic Acid An essential vitamin for bacteria, crucial for DNA and protein synthesis. ontosight.aigoogle.com

Mechanisms of Antimicrobial Resistance to Sulfonamides Including Sulfaloxic Acid

Biochemical and Genetic Basis of Resistance

The primary mechanisms of resistance to sulfonamides, including sulfaloxic acid, are rooted in genetic alterations that affect the drug's target enzyme or involve the acquisition of new genetic material.

Alterations in Dihydropteroate (B1496061) Synthase (DHPS) Enzyme Structure and Function

A principal mechanism of sulfonamide resistance involves mutations in the chromosomal folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme. rupahealth.combiorxiv.org DHPS is the target of sulfonamides, which act as competitive inhibitors of its natural substrate, para-aminobenzoic acid (pABA). rupahealth.com Mutations in the folP gene can lead to amino acid substitutions in the DHPS enzyme, altering its three-dimensional structure. nih.govasm.org These structural changes reduce the enzyme's binding affinity for sulfonamides while largely preserving its ability to bind pABA and carry out its normal function in the folic acid synthesis pathway. rupahealth.comnih.gov

Specifically, mutations often occur in highly conserved regions of the DHPS enzyme that are directly involved in substrate binding. nih.govnih.gov For instance, studies in Streptococcus pyogenes and Pneumocystis jiroveci have identified specific amino acid changes that are associated with sulfonamide resistance. nih.govasm.org These alterations can increase the Michaelis constant (KM) for sulfonamides, effectively meaning a higher concentration of the drug is required to inhibit the enzyme. rupahealth.com In some cases, laboratory-induced mutations have demonstrated a trade-off between resistance and enzyme efficiency; however, clinical isolates often exhibit compensatory mutations that restore normal DHPS function. nih.gov

Role of Plasmid-Borne Resistance Genes (e.g., sul1, sul2)

A more common and clinically significant mechanism of sulfonamide resistance is the acquisition of mobile genetic elements, such as plasmids, that carry specific resistance genes. biorxiv.orgfrontiersin.org The most well-characterized of these are the sul genes, including sul1, sul2, and sul3. frontiersin.orgplos.org These genes encode for alternative, drug-resistant variants of the DHPS enzyme. frontiersin.orgbrieflands.com

These plasmid-encoded DHPS enzymes are structurally different from the native, chromosomally encoded enzyme and exhibit a significantly lower affinity for sulfonamides. biorxiv.orgnih.gov This allows the bacteria to continue synthesizing folic acid even in the presence of the antibiotic. rupahealth.com The sul1 gene is frequently found as part of class 1 integrons, which are genetic elements known for their ability to capture and express various resistance genes. brieflands.comnih.gov The sul2 gene is often located on small, non-conjugative plasmids or large, transmissible multi-resistance plasmids. nih.gov The prevalence of these genes can vary, with some studies reporting sul1 and sul2 to be the most frequently detected in clinical isolates. brieflands.comhumangeneticsgenomics.ir

Resistance Gene Common Location Significance
sul1 Class 1 integronsOften linked with resistance to other antibiotics. brieflands.comnih.gov
sul2 Plasmids (small non-conjugative or large transmissible)Widespread among Gram-negative bacteria. nih.govnih.gov
sul3 PlasmidsA more recently discovered gene, also contributing to resistance. nih.gov

Horizontal Gene Transfer in Dissemination of Resistance

The spread of sulfonamide resistance is greatly facilitated by horizontal gene transfer (HGT), the movement of genetic material between different bacteria. frontiersin.orgasm.org Plasmids carrying sul genes are primary vehicles for this dissemination. asm.org Through processes like conjugation, bacteria can directly transfer these resistance plasmids to other bacteria, even across different species. asm.orgmdpi.com

Mobile genetic elements like transposons and integrons play a crucial role in this process. frontiersin.orgmdpi.com Integrons, particularly class 1 integrons that often carry the sul1 gene, are adept at capturing and integrating gene cassettes encoding resistance to various antibiotics. nih.govnih.gov This co-localization of resistance genes means that the use of one antibiotic can select for bacteria that are resistant to multiple drugs. mdpi.com The widespread presence of sul genes in diverse bacterial populations from various environments, including clinical settings and agriculture, highlights the efficiency of HGT in spreading sulfonamide resistance. frontiersin.orgplos.org

Broader Context of Bacterial Antimicrobial Resistance Strategies

Resistance to sulfonamides often occurs within a broader context of multidrug resistance, where bacteria employ a variety of strategies to survive exposure to antimicrobial agents.

Efflux Pump Systems in Sulfonamide Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. oregonstate.educationmdpi.com By pumping out sulfonamides, these systems can prevent the drug from reaching a high enough intracellular concentration to effectively inhibit the DHPS enzyme. oregonstate.educationwikipedia.org Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-cell division (RND) family, and the multidrug and toxic compound extrusion (MATE) family. frontiersin.orgiwaponline.com Overexpression of certain efflux pumps has been linked to increased resistance to sulfonamides, among other antibiotics. mdpi.com

Target Modification and Drug Inactivation Mechanisms

Beyond alterations in the primary drug target (DHPS), bacteria can employ other strategies of target modification and drug inactivation. nih.govsrce.hr While direct enzymatic inactivation is a common resistance mechanism for some antibiotics like β-lactams, it is less prominent for sulfonamides. mdpi.commdpi.com However, the overarching principle of modifying the target to reduce drug binding is central to sulfonamide resistance, as seen with the DHPS mutations. wikipedia.orgnih.gov

Structure Activity Relationship Sar Studies of Sulfaloxic Acid and Analogues

Fundamental Principles and Theoretical Frameworks of SAR/QSAR

The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. By making systematic modifications to a molecule and observing the resulting changes in biological effect, researchers can identify key structural features, known as pharmacophores, that are essential for activity. gardp.org QSAR takes this a step further by using statistical methods to correlate physicochemical properties of a series of compounds with their biological activities. mdpi.com This creates a mathematical model that can predict the activity of new, unsynthesized compounds. mdpi.com

For sulfonamides, the foundational structural feature for antibacterial activity is the sulfanilamide (B372717) skeleton. slideshare.netekb.eg Their primary mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govnih.gov Sulfonamides, being structural analogues of para-aminobenzoic acid (PABA), bind to the enzyme's active site, thereby blocking the synthesis of dihydrofolic acid, a precursor to DNA. nih.govnih.gov

The theoretical framework for the SAR of sulfonamides is well-established. Key principles include:

The free para-amino group (-NH2): This group is essential for activity, as it mimics the PABA molecule. slideshare.netekb.eg Any substitution on this group must be convertible back to a free amino group in vivo. ekb.eg

The sulfonamide group (-SO2NH-): The sulfur atom must be directly linked to the benzene (B151609) ring. slideshare.netekb.eg The acidity of the sulfonamide nitrogen is a critical factor; optimal antibacterial activity is often seen in compounds with pKa values between 6.6 and 7.4. slideshare.netijpsonline.com

Substitutions on the sulfonamide nitrogen (N1): While monosubstitution at the N1 position, particularly with heterocyclic rings, can dramatically enhance potency, disubstitution generally leads to inactive compounds. ekb.eg

Impact of Structural Modifications on Biological Activity and Potency

The biological activity and potency of sulfonamides are highly sensitive to structural modifications. These changes can affect the compound's electronic properties, lipophilicity, and steric interactions with the target enzyme, thereby influencing its efficacy. annualreviews.org

Influence of Functional Group Substitutions on Sulfonamide Core

Modifications to the core sulfonamide structure have been extensively studied to enhance antibacterial activity and overcome resistance.

Substitutions on the Aromatic Ring: While substitutions on the benzene ring of the sulfanilamide core generally decrease or abolish activity, certain modifications can have specific effects. slideshare.net For instance, introducing electron-withdrawing groups can sometimes increase antibacterial activity. nih.govresearchgate.net

Table 1: Impact of N1-Substituents on the Antibacterial Activity of Sulfonamide Derivatives

Substituent at N1General Effect on Antibacterial ActivityReference
Unsubstituted (-H)Baseline activity ekb.eg
Alkyl groupsVariable, often less active than heterocyclic groups ekb.eg
Heterocyclic rings (e.g., thiazole (B1198619), diazine)Greatly enhanced potency ekb.egijpsonline.com
DisubstitutionInactive compounds ekb.eg

Stereochemical Aspects in Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the interaction between a drug and its biological target. researchgate.netontosight.ai The specific conformation of a sulfonamide analogue can significantly affect its binding affinity to the DHPS enzyme. researchgate.net

For example, the addition of metallated sulfonamides to cyclic ketones has shown that the stereochemical outcome of the reaction is dependent on the metal used, leading to different diastereomers with potentially different biological activities. tandfonline.com Studies on sulfonamide analogues have revealed that even subtle changes in stereochemistry can lead to significant differences in inhibitory effects and selectivity profiles. nih.gov The precise orientation of functional groups is critical for establishing the necessary interactions, such as hydrogen bonds, within the enzyme's active site. acs.org

Application of Molecular Descriptors in SAR Analysis

QSAR studies utilize molecular descriptors to quantify the physicochemical properties of molecules and correlate them with biological activity. mdpi.com These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution and dipole moment. For sulfonamides, the negativity of the SO2 group has been correlated with bacteriostatic activity. annualreviews.org

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molar volume (MV) are common steric descriptors used in sulfonamide QSAR studies. arkat-usa.org

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes. arkat-usa.org

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. frontiersin.org They have been used to model the inhibitory activity of sulfonamides against various enzymes. arkat-usa.org

In a QSAR study on the inhibition of E. coli by a series of sulfonamides, a combination of topological indices and physicochemical descriptors yielded a statistically significant model for predicting inhibitory activity. arkat-usa.org

Design and Synthesis of Novel Sulfonamide Derivatives for Antimicrobial Applications

The emergence of bacterial resistance to existing sulfonamides has driven the design and synthesis of novel derivatives. tandfonline.com SAR-guided design strategies are crucial in this endeavor, aiming to create compounds that can overcome resistance mechanisms and exhibit improved antimicrobial profiles. annualreviews.orgontosight.ai

Strategies for Overcoming Resistance through SAR-Guided Design

Bacterial resistance to sulfonamides often arises from mutations in the DHPS enzyme, which reduce the binding affinity of the drug, or through the acquisition of alternative folic acid synthesis pathways. mdpi.com SAR-guided strategies to combat resistance include:

Molecular Hybridization: This approach involves combining the sulfonamide pharmacophore with other bioactive scaffolds, such as azoles (imidazole, triazole) or thienopyrimidines, to create hybrid molecules with potentially synergistic or novel mechanisms of action. benthamdirect.commdpi.com For example, novel sulfonamide-modified azoles have demonstrated potent activity against various bacterial and fungal strains, with some being more effective than clinically approved sulfonamides. benthamdirect.com

Targeting Multiple Enzymes: Designing dual-inhibitor compounds that can target both DHPS and another enzyme in the folic acid pathway, such as dihydrofolate reductase (DHFR), is a promising strategy. acs.org A series of N-sulfonamide 2-pyridones were designed to inhibit both enzymes simultaneously, showing significant antimicrobial activity. acs.org

Structural Modifications to Evade Resistance Mechanisms: By understanding the structural basis of resistance, medicinal chemists can design analogues that can effectively bind to the mutated enzyme. This can involve altering the size, shape, or electronic properties of the sulfonamide to restore binding affinity. nih.gov For instance, introducing bulky lipophilic substituents at specific positions has been shown to increase the antibacterial activity of modified sulfathiazole (B1682510) derivatives against resistant Staphylococcus aureus strains. researchgate.net

The synthesis of these novel derivatives often involves multi-step reaction sequences, starting from commercially available materials. sioc-journal.cnpensoft.net Techniques such as microwave-assisted synthesis have been employed to improve reaction yields and purity. pensoft.net The synthesized compounds are then subjected to in vitro antimicrobial evaluation to determine their minimum inhibitory concentration (MIC) against various pathogens. benthamdirect.comnih.gov

Exploration of Structural Diversity in Sulfaloxic Acid Analogues

The exploration of structural diversity in analogues of this compound is a critical component of structure-activity relationship (SAR) studies. These investigations aim to identify novel compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles. The core structure of this compound, a sulfanilamide derivative, offers several key positions for chemical modification. Based on the well-established SAR of the broader sulfanilamide class of antibiotics, the following sections detail the hypothetical exploration of structural diversity in this compound analogues.

The fundamental structural requirements for the antibacterial activity of sulfanilamides provide a guiding framework for these explorations. ekb.egmlsu.ac.in The p-aminobenzenesulfonamide core is generally considered essential for action. ekb.eg The primary aromatic amine (at the N4-position) and the sulfonamide moiety are critical pharmacophoric elements. It is understood that the antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. ekb.egopenaccesspub.org

Modifications of the N1-Substituent

The N1-substituent of the sulfonamide group is a primary site for introducing structural diversity. In this compound, this is a 3,4-dimethylbenzoyl group. The nature of this substituent significantly influences the physicochemical properties, such as pKa and lipophilicity, which in turn affect the antibacterial activity.

Research on various sulfanilamide derivatives has shown that the introduction of different heterocyclic or aromatic rings at the N1-position can lead to compounds with a wide spectrum of biological activities. ekb.egresearchgate.net For instance, replacing the 3,4-dimethylbenzoyl group of this compound with other substituted aromatic or heteroaromatic rings could modulate the electronic and steric properties of the molecule.

A hypothetical series of analogues could be synthesized to explore the impact of these changes. The following table illustrates potential modifications and the expected impact on activity based on general sulfanilamide SAR.

Analogue Modification at N1-Position Rationale for Activity Change
Analogue AReplacement of 3,4-dimethylbenzoyl with a pyrimidine (B1678525) ringIntroduction of a heteroaromatic ring often enhances activity.
Analogue BReplacement with a thiazole ringThiazole-containing sulfonamides have shown potent antibacterial properties.
Analogue CReplacement with an isoxazole (B147169) ringIsoxazole is a common moiety in clinically used sulfonamides (e.g., sulfamethoxazole).
Analogue DIntroduction of electron-withdrawing groups (e.g., nitro, halogen) on the benzoyl ringCan alter the pKa of the sulfonamide proton, potentially improving activity. nih.gov
Analogue EIntroduction of electron-donating groups (e.g., methoxy, hydroxyl) on the benzoyl ringCan modify lipophilicity and binding interactions with the target enzyme.

Interactive Data Table: Hypothetical N1-Substituted this compound Analogues and Predicted Activity

The table below presents a conceptual dataset for a series of N1-substituted this compound analogues. The predicted activity is based on established principles of sulfonamide SAR.

Compound N1-Substituent Predicted Antibacterial Activity (Relative to this compound) Key Physicochemical Property Altered
This compound3,4-DimethylbenzoylBaselineLipophilicity, pKa
Analogue 14-NitrobenzoylPotentially IncreasedIncreased acidity (lower pKa)
Analogue 24-MethoxybenzoylVariableIncreased lipophilicity, altered electronics
Analogue 3Pyrimidin-2-ylPotentially IncreasedIntroduction of heteroaromatic system
Analogue 4Thiazol-2-ylPotentially IncreasedIntroduction of heteroaromatic system
Analogue 5Isoxazol-5-ylPotentially IncreasedIntroduction of heteroaromatic system

Modifications of the Aromatic Ring

While the p-aminophenyl group is generally considered crucial, minor modifications can be explored. However, it is a well-established principle in sulfonamide SAR that substitution on the benzene ring often leads to a decrease or complete loss of activity. ekb.eg The direct linkage of the sulfur atom to the benzene ring is also deemed essential. slideshare.net

Bioisosteric Replacements

Another avenue for exploring structural diversity involves the bioisosteric replacement of key functional groups. For example, the carboxylic acid group in the N1-substituent of this compound could be replaced with other acidic functionalities to assess the impact on activity and pharmacokinetic properties.

Advanced Methodologies and Future Research Directions in Sulfaloxic Acid Studies

Computational Chemistry and In Silico Modeling for Drug Discovery and Design

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to identify and optimize novel therapeutic agents. steeronresearch.comeurofinsdiscovery.com These approaches utilize computer simulations and physics-based algorithms to predict molecular interactions and properties, thereby accelerating the identification of promising drug candidates before they are synthesized and tested in the laboratory. steeronresearch.comresearchgate.net In the context of sulfonamides like sulfaloxic acid, computational methods are employed to explore their binding mechanisms, predict their efficacy, and design new derivatives with enhanced activity and reduced toxicity. researchgate.netacs.org

Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) are central to these efforts. steeronresearch.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and specificity. researchgate.netmdpi.com For instance, docking studies have been used to examine the binding of sulfonamide derivatives to their target enzymes, such as dihydropteroate (B1496061) synthase (DHPS). rsc.org MD simulations, on the other hand, allow researchers to study the dynamic behavior of molecules over time, offering a more comprehensive understanding of the stability and flexibility of drug-receptor complexes. steeronresearch.com

Quantum mechanics-based methods provide a highly accurate description of molecular structures and interactions at the atomic level, which is crucial for understanding the subtleties of drug action. steeronresearch.com These computational tools can be used to predict various properties of new molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which helps in the early identification and elimination of unsuitable candidates. steeronresearch.comfrontiersin.org The integration of artificial intelligence and machine learning with these computational methods is further enhancing their predictive power and accelerating the entire drug discovery pipeline. eurofinsdiscovery.com

Recent research has demonstrated the power of these computational approaches in the study of sulfonamides. For example, combined experimental and computational studies have been used to analyze the binding of sulfonamides to human carbonic anhydrase, revealing detailed mechanistic insights. acs.org Similarly, in silico analyses have been employed to predict the toxicity and potential enzyme inhibition of new sulfonamide derivatives, identifying them as promising candidates for further development. royalsocietypublishing.org

Computational TechniqueApplication in Sulfonamide Research
Molecular DockingPredicting binding modes and affinities of sulfonamides to target enzymes like DHPS. mdpi.comrsc.org
Molecular Dynamics (MD) SimulationsInvestigating the stability and dynamics of sulfonamide-receptor complexes. steeronresearch.com
Quantum Mechanics (QM)Providing high-accuracy predictions of molecular properties and reaction mechanisms. steeronresearch.com
ADMET PredictionEvaluating the pharmacokinetic and toxicity profiles of new sulfonamide candidates. steeronresearch.comfrontiersin.org

Interdisciplinary Approaches to Combat Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) is a major global health threat that necessitates collaborative, multidisciplinary efforts to address it effectively. mdpi.com This "One Health" approach recognizes the interconnectedness of human, animal, and environmental health in the spread of resistance. mdpi.com The widespread use of antimicrobials, including sulfonamides, in human medicine, veterinary practices, and agriculture contributes significantly to the selection and dissemination of resistant microorganisms. frontiersin.org

A key aspect of combating AMR is surveillance. Monitoring resistance patterns in human and animal populations, as well as in the environment, is crucial for guiding treatment strategies and public health interventions. Studies have revealed the presence of sulfonamide resistance genes (sul) in various ecosystems, highlighting the environmental dimension of AMR. researchgate.netrupahealth.com For instance, research in wildlife reserves has shown a significant human impact on these ecosystems, with a high prevalence of genes conferring resistance to antibiotics like sulfonamides. researchgate.net

Addressing AMR requires a multifaceted strategy that includes:

Antibiotic Stewardship: Promoting the responsible use of antimicrobials in all sectors to minimize the selective pressure that drives resistance. mdpi.com

Infection Prevention and Control: Implementing measures to prevent the spread of infections, thereby reducing the need for antibiotics. mdpi.com

Development of Novel Therapeutics: Investing in research and development of new antibiotics and alternative therapies to overcome existing resistance mechanisms. mdpi.comtandfonline.com

Education and Awareness: Raising awareness among healthcare professionals, veterinarians, farmers, and the general public about the threat of AMR and the importance of responsible antibiotic use. mdpi.com

Interdisciplinary collaboration is essential for the success of these strategies, bringing together experts from medicine, veterinary science, environmental science, microbiology, and public health. By working together, these different fields can develop a more comprehensive understanding of the complex drivers of AMR and implement more effective solutions.

Investigation of Synergistic Therapeutic Strategies involving Sulfonamides

One promising approach to combatting antimicrobial resistance and enhancing the efficacy of existing drugs is the use of synergistic combination therapies. This strategy involves combining two or more drugs that work through different mechanisms to produce an effect that is greater than the sum of their individual effects. msdvetmanual.com For sulfonamides, this approach has been particularly successful.

The classic example of sulfonamide synergy is its combination with diaminopyrimidines like trimethoprim (B1683648). msdvetmanual.comumn.edu Sulfonamides inhibit dihydropteroate synthase (DHPS), an enzyme involved in the early stages of folic acid synthesis in bacteria. rupahealth.comontosight.ai Trimethoprim inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase. umn.edu This sequential blockade of the folic acid pathway is highly effective and can be bactericidal, whereas each drug alone is typically bacteriostatic. msdvetmanual.comumn.edu The combination of sulfamethoxazole (B1682508) and trimethoprim (co-trimoxazole) is a widely used example of this synergistic principle. bpac.org.nzaap.org

Researchers are actively investigating other synergistic combinations involving sulfonamides to overcome resistance and broaden their spectrum of activity. For example, studies have explored the combination of sulfonamides with other classes of antibiotics. One study found that a novel sulfonamide derivative exhibited a synergistic effect when combined with tetracycline (B611298) and a partial synergistic effect with ampicillin (B1664943) against resistant Staphylococcus aureus strains. Another sulfonamide derivative showed synergy with erythromycin.

The potential for synergy extends beyond traditional antibiotics. There is interest in combining sulfonamides with other agents, such as β-lactams and antifungal azoles, to treat bacterial and even fungal infections. google.com The development of hybrid compounds, where two distinct bioactive scaffolds are linked into a single molecule, is another innovative strategy. tandfonline.com For instance, phenyltriazole-sulfonamide conjugates have been designed to target two different essential bacterial enzymes, offering a potential dual-action approach to combat resistant pathogens like MRSA. rsc.org

Q & A

Q. What methodologies are optimal for synthesizing Sulfaloxic acid in a laboratory setting?

this compound synthesis typically involves sulfonation and oxidation steps. Key considerations include:

  • Reagent purity : Use high-purity precursors to minimize side reactions .
  • Temperature control : Maintain reaction temperatures between 40–60°C to prevent decomposition .
  • Characterization : Employ NMR (¹H/¹³C) and FT-IR spectroscopy to confirm structural integrity, with HPLC for purity assessment (>98% recommended) .
  • Reproducibility : Document stoichiometric ratios and reaction times in triplicate to ensure consistency .

Q. How should researchers characterize the physicochemical properties of this compound?

A systematic approach includes:

  • Solubility profiling : Test in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) under controlled pH .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Acid dissociation constant (pKa) : Perform potentiometric titration in aqueous solutions .
  • Data presentation : Summarize results in comparative tables (see Table 1) to highlight critical parameters .

Table 1 : Example physicochemical data for this compound

PropertyMethodValueConditions
Solubility (H₂O)Gravimetric12.5 mg/mL25°C, pH 7.0
Melting PointDSC182°CHeating rate 5°C/min
pKaPotentiometric3.2 ± 0.10.1M NaCl, 25°C

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature, focusing on studies with validated protocols (e.g., cell line authentication, dose-response validation) .
  • Contextual factors : Account for differences in assay conditions (e.g., pH, solvent carriers) that may alter bioavailability .
  • Statistical rigor : Use clustered data analysis to identify outliers and adjust for batch effects .

Q. What computational approaches are recommended for modeling this compound’s mechanism of action?

Advanced methods involve:

  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions using force fields (e.g., AMBER) to predict binding affinities .
  • Density Functional Theory (DFT) : Calculate electronic properties to explain reactivity trends .
  • Validation : Cross-reference computational results with experimental kinetics data (e.g., IC₅₀ values) .

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

Adopt the following framework:

  • Pre-registration : Outline protocols on platforms like Open Science Framework to reduce bias .
  • Blinded analysis : Separate sample preparation and data interpretation teams to minimize observer bias .
  • Negative controls : Include solvent-only and known inhibitor groups in bioactivity assays .
  • Data sharing : Publish raw datasets and code in repositories like Zenodo for independent verification .

Methodological Guidance

Q. What are best practices for integrating this compound findings across interdisciplinary studies?

  • Unified terminology : Align with IUPAC nomenclature to avoid ambiguity .
  • Cross-disciplinary validation : Collaborate with computational chemists and pharmacologists to reconcile in silico, in vitro, and in vivo data .
  • Systematic reviews : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How can researchers optimize data visualization for this compound-related publications?

  • Graphical abstracts : Use ChemDraw or PyMOL to illustrate molecular interactions .
  • Heatmaps : Display dose-response relationships across multiple cell lines .
  • Flowcharts : Map synthetic pathways with yield percentages at each step .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.